molecular formula C20H26O4 B149339 14-deoxycoleon U CAS No. 88664-09-9

14-deoxycoleon U

Cat. No. B149339
CAS RN: 88664-09-9
M. Wt: 330.4 g/mol
InChI Key: QDFALZMZLBCVCD-HXUWFJFHSA-N
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Description

14-deoxycoleon U is a natural abietane-type diterpene . It has been found to exhibit anti-termitic activity and is highly active against both wood-decay fungi . It also shows antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Micrococcus luteus .


Molecular Structure Analysis

The molecular formula of 14-deoxycoleon U is C20H26O4 . Its average mass is 330.418 Da and its monoisotopic mass is 330.183105 Da .


Physical And Chemical Properties Analysis

14-deoxycoleon U is a yellow powder . Its density is 1.3±0.1 g/cm3, boiling point is 544.4±50.0 °C at 760 mmHg, and vapor pressure is 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 91.6±0.4 cm3 and a molar volume of 263.5±5.0 cm3 .

Scientific Research Applications

Anti-Cancer Potential in Lung Adenocarcinoma

14-Deoxycoleon U, a natural abietane-type diterpene, demonstrates significant potential in treating lung adenocarcinoma. In vitro and in vivo studies reveal its ability to inhibit cell proliferation through caspase-dependent apoptosis. This compound induces apoptosis via endoplasmic reticulum (ER) stress and promotes cell death by autophagy. Additionally, it causes cell cycle arrest in cancer cells by regulating various cell cycle proteins and shows fewer adverse effects compared to traditional chemotherapy drugs like adriamycin (Peng et al., 2019).

Pharmacological Properties in Conifer Cones

Abietane-type diterpenoids, including 14-Deoxycoleon U, isolated from Taxodium distichum cones, have been evaluated for their biological properties. In vitro studies suggest that 14-Deoxycoleon U possesses significant inhibitory activities against prolyl oligopeptidase (POP) and 17α-hydroxylase/C17,20-lyase (CYP17), highlighting its potential in pharmacological applications. This research opens avenues for the use of natural diterpenoids in developing new therapeutic agents (Kusumoto et al., 2014).

Induction of Fatty Liver in Mice

A study on Coleus forskohlii extract (CFE), which contains 14-Deoxycoleon U, revealed its role in inducing hepatic cytochrome P450 (CYP) and fatty liver in mice. This compound was identified as a major active compound in CFE causing fatty liver, providing valuable insights for the safety assessment of dietary supplements containing CFE (Umegaki et al., 2019).

Future Directions

14-deoxycoleon U has shown potential as an anti-cancerous lead compound for lung cancer treatment . Further investigations are required to clarify the relationship between 14-deoxycoleon U-induced apoptosis and cell cycle arrest . It may also be worthwhile to explore its potential applications in treating other types of cancer or diseases.

properties

IUPAC Name

(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFALZMZLBCVCD-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316595
Record name 14-Deoxycoleon U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-deoxycoleon U

CAS RN

88664-09-9
Record name 14-Deoxycoleon U
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88664-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Deoxycoleon U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
X Peng, Y Tu, S Fu, Y Xia, C Ma, Y Yang… - OncoTargets and …, 2019 - ncbi.nlm.nih.gov
… that 14-Deoxycoleon U may … 14-Deoxycoleon U had inhibitory effects on both the lung cancer cell lines we used and it is also effective on inducing apoptosis. Thus, 14-Deoxycoleon U …
Number of citations: 4 www.ncbi.nlm.nih.gov
JA Hueso-Rodríguez, ML Jimeno, B Rodríguez… - Phytochemistry, 1983 - Elsevier
… 14deoxycoleon U and salviphlomone, … Another of the new diterpenoids, 14-deoxycoleon U (3), had a molecular … 460 mg), 14-deoxycoleon U (3, 280mg) and salviphlomone (6, 145 mg). …
Number of citations: 99 www.sciencedirect.com
BM Fraga, CE Díaz, A Guadaño… - Journal of agricultural …, 2005 - ACS Publications
… 14-Deoxycoleon U (15) was the strongest antifeedant, whereas demethylcryptojaponol (11) was toxic to this insect. None of these compounds had antifeedant or negative effects on S. …
Number of citations: 145 pubs.acs.org
G Topcu, Z Turkmen, JK Schilling… - Pharmaceutical …, 2008 - Taylor & Francis
… In a recent study, 14-deoxycoleon U and demethylcryptojaponol were investigated for their … In contrast, demethylcryptojaponol (3) and 14-deoxycoleon U (2) were found to be highly …
Number of citations: 53 www.tandfonline.com
N Kusumoto, T Ashitani, T Murayama… - Journal of chemical …, 2010 - Springer
… -dehydroroyleanone (3), sandaracopimaric acid (4), taxodione (5), taxodal (6), taxodone (7), sugiol (8), xanthoperol (9), salvinolone (10), 5,6-dehydrosugiol (11), and 14-deoxycoleon U …
Number of citations: 66 link.springer.com
N Kusumoto, N Aburai, T Ashitani, K Takahashi… - Advances in Biological …, 2014 - scirp.org
… Taxodione showed potent activity against a number of different targets, and salvinolone and 14-deoxycoleon U showed remarkable inhibitory activities against prolyl oligopeptidase (…
Number of citations: 16 www.scirp.org
E Saruul, T Murata, E Selenge, K Sasaki… - Bioorganic & Medicinal …, 2015 - Elsevier
… B–D (2–4) were isolated from the roots of the plant together with three known abietanes demethylcryptojaponol (5), 6α-hydroxydemethyl cryptojaponol (6), and 14-deoxycoleon U (7). …
Number of citations: 27 www.sciencedirect.com
K Umegaki, K Yokotani, S Marumoto… - Journal of oleo …, 2019 - jstage.jst.go.jp
… chromatography identified 14-deoxycoleon U as … 14-deoxycoleon U was the major compound in Fr. 2, it is likely that the active compound inducing fatty liver in CFE is 14-deoxycoleon U. …
Number of citations: 3 www.jstage.jst.go.jp
AR Jassbi, H Hadavand Mirzaei, O Firuzi… - Natural Product …, 2022 - Taylor & Francis
… elucidated the structures (Figure 1) of the purified compounds; ferruginol (1, 6.8 mg), taxodione (2, 16 mg), 12-deoxy-6-hydroxy-6,7-dehydroroyleanone (3, 11 mg), 14-deoxycoleon U (4…
Number of citations: 3 www.tandfonline.com
N Kusumoto, T Ashitani, Y Hayasaka… - Journal of chemical …, 2009 - Springer
Eight known abietane-type diterpenes were isolated from the weak acidic fraction of the n-hexane extract from cones of Taxodium distichum, one of the extant, living fossil conifers. They …
Number of citations: 78 link.springer.com

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